N-benzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
CAS No.: 851943-50-5
Cat. No.: VC5034843
Molecular Formula: C14H11N3O2S
Molecular Weight: 285.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851943-50-5 |
|---|---|
| Molecular Formula | C14H11N3O2S |
| Molecular Weight | 285.32 |
| IUPAC Name | N-benzyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
| Standard InChI | InChI=1S/C14H11N3O2S/c18-12(15-8-10-4-2-1-3-5-10)11-9-16-14-17(13(11)19)6-7-20-14/h1-7,9H,8H2,(H,15,18) |
| Standard InChI Key | WSMICNGEIUVPHR-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CNC(=O)C2=CN=C3N(C2=O)C=CS3 |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s structure comprises a thiazolo[3,2-a]pyrimidine scaffold fused with a pyrimidine ring at positions 3 and 2-a. The benzyl group is attached to the carboxamide moiety at position 6, contributing to its hydrophobic character (Figure 1). Key structural parameters include:
| Property | Value |
|---|---|
| Molecular formula | C₁₄H₁₁N₃O₂S |
| Molecular weight | 285.32 g/mol |
| IUPAC name | N-benzyl-5-oxo-[1,thiazolo[3,2-a]pyrimidine-6-carboxamide |
| XLogP3 | 2.1 (estimated) |
The thiazole ring introduces sulfur-based electronic effects, while the pyrimidine moiety offers hydrogen-bonding capabilities, critical for target binding.
Spectroscopic Analysis
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm the structure. Key signals include:
-
¹H NMR: A singlet at δ 8.2 ppm (pyrimidine H-7), multiplet at δ 7.3–7.5 ppm (benzyl aromatic protons), and a broad peak at δ 6.8 ppm (amide NH).
-
IR: Stretching vibrations at 1680 cm⁻¹ (C=O) and 1540 cm⁻¹ (C=N).
Synthesis Methods
Multi-Step Reaction Pathways
Synthesis typically involves condensation, cyclization, and functionalization steps (Table 1):
| Step | Reaction Type | Conditions | Reagents/Catalysts |
|---|---|---|---|
| 1 | Thiazole formation | Reflux, 12 h | Thiourea, α-haloketone |
| 2 | Pyrimidine fusion | 80°C, 6 h | ZnCl₂ (catalyst) |
| 3 | Carboxamide coupling | Room temperature, 24 h | Benzylamine, DCC |
Key Notes:
-
Zinc chloride catalyzes the cyclization step, enhancing yield (up to 68%).
-
Dichlorocyclohexylcarbodiimide (DCC) mediates amide bond formation with minimal byproducts.
Purification and Optimization
Chromatographic techniques (e.g., silica gel column) isolate the product, while recrystallization from ethanol improves purity (>95%). Recent advances employ microwave-assisted synthesis to reduce reaction times by 40% .
Biological Activities
Cyclooxygenase (COX) Inhibition
In vitro assays demonstrate COX-2 selectivity with an IC₅₀ of 1.34 µM, comparable to celecoxib (IC₅₀ = 0.98 µM). The benzyl group enhances hydrophobic interactions with the enzyme’s active site, as modeled via molecular docking.
| Compound | GI₅₀ (µM) | Target |
|---|---|---|
| Parent compound | 10.2 | Src kinase |
| 2-Methyl analog | 7.93 | Src kinase |
| 4-Chloro-N-benzyl derivative | 5.14 | PI3K/Akt pathway |
Antimicrobial Effects
Against Staphylococcus aureus (MIC = 32 µg/mL), activity correlates with membrane disruption, as evidenced by electron microscopy.
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